![molecular formula C11H22N2O2 B2729507 tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate CAS No. 1271024-76-0](/img/structure/B2729507.png)
tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate
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Description
“tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate” is a chemical compound with the CAS Number: 1271024-76-0. It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl ((3S,6R)-6-methylpiperidin-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Interplay of Strong and Weak Hydrogen Bonds
Two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, were synthesized and structurally characterized. These compounds exhibit an intricate network of hydrogen bonds, assembling molecules into a three-dimensional architecture. Such structures underscore the significance of hydrogen bonding in crystal engineering and materials science, providing insights into designing novel materials with desired properties (Das et al., 2016).
Chemoselective Transformation
The N-tert-butyldimethylsilyloxycarbonyl group, a variant of the tert-butyl carbamate, demonstrates the chemoselective transformation of amino protecting groups. This study reveals the versatility of tert-butyl carbamates in organic synthesis, particularly in the protection and deprotection of amino groups, which is crucial for peptide synthesis and modifications (Sakaitani & Ohfune, 1990).
Synthesis of Spirocyclopropanated Analogues
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to synthesize spirocyclopropanated analogues of insecticides, showcasing the compound's role in creating structurally complex molecules. This research highlights the utility of tert-butyl carbamates in developing novel compounds with potential applications in agriculture and pest control (Brackmann et al., 2005).
Radical Oxidation and Synthesis of Imides
tert-Butylperoxyiodane oxidation of amides, including tert-butyl carbamates, leads to the formation of imides or tert-butylperoxyamide acetals. This study presents a novel pathway for the oxidation of tert-butyl carbamates, expanding their utility in synthetic organic chemistry and the development of new materials (Ochiai et al., 1999).
properties
IUPAC Name |
tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBHCRWGGSRBE-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate |
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